molecular formula C21H17N3O2 B13579129 {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B13579129
M. Wt: 343.4 g/mol
InChI Key: IJYKXCKKSBTODR-UHFFFAOYSA-N
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Description

{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an imidazo[1,2-a]pyridine moiety fused with a cyclopenta[b]quinoline ring system, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

The synthesis of {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and versatile for constructing complex molecules. These reactions often involve the condensation of imidazo[1,2-a]pyridine derivatives with cyclopenta[b]quinoline precursors under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine and iodine .

For example, the compound can undergo halogenation reactions where the hydrogen atoms on the imidazo[1,2-a]pyridine ring are substituted with halogen atoms, resulting in the formation of halogenated derivatives. These reactions are typically carried out in the presence of a halogen source and a suitable solvent . The major products formed from these reactions are halogenated imidazo[1,2-a]pyridine derivatives, which can exhibit different chemical and biological properties compared to the parent compound .

Comparison with Similar Compounds

{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives and cyclopenta[b]quinoline derivatives. These compounds share structural similarities but differ in their chemical and biological properties .

For instance, imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Cyclopenta[b]quinoline derivatives, on the other hand, are studied for their potential as anti-inflammatory and neuroprotective agents . The combination of these two moieties in {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

InChI

InChI=1S/C21H17N3O2/c25-21(26-13-14-12-24-11-4-3-10-19(24)22-14)20-15-6-1-2-8-17(15)23-18-9-5-7-16(18)20/h1-4,6,8,10-12H,5,7,9,13H2

InChI Key

IJYKXCKKSBTODR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC4=CN5C=CC=CC5=N4

Origin of Product

United States

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